N6-Cyclopentyl-9-methyladenine
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
N6-Cyclopentyl-9-methyladenine (N-0840) primarily targets the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels, and thus decreasing cellular activity .
Mode of Action
N-0840 interacts with the A1 adenosine receptor by binding to it with a 14- to 400-fold greater affinity than it does to the A2 adenosine receptor . This interaction competitively antagonizes the receptor, thereby inhibiting the receptor-mediated effects of adenosine .
Biochemical Pathways
The primary biochemical pathway affected by N-0840 is the adenosine signaling pathway. By antagonizing the A1 adenosine receptor, N-0840 inhibits the downstream effects of adenosine, such as negative inotropism, chronotropism, and dromotropism .
Pharmacokinetics
The pharmacokinetics of N-0840 have been studied both in vitro and in vivo . It has been found to be a poor inhibitor of total cyclic nucleotide phosphodiesterase activity and of adenosine uptake . The duration of action of N-0840 ranges from 1 minute (after 3 µmol/kg intravenously) to 8 hours (after 100 µmol/kg orally) .
Result of Action
The molecular and cellular effects of N-0840’s action primarily involve the antagonism of A1 adenosine receptor-mediated effects. In anesthetized rats, N-0840 selectively antagonized A1 adenosine receptor-mediated bradycardia . It generally failed to affect a2 adenosine receptor-mediated vasodilation .
Analyse Biochimique
Biochemical Properties
N6-Cyclopentyl-9-methyladenine plays a crucial role in biochemical reactions by selectively binding to A1 adenosine receptors. This interaction inhibits the receptor’s activity, preventing the downstream signaling pathways typically activated by adenosine. The compound exhibits a high affinity for A1 receptors, with a significantly lower affinity for A2 receptors . Additionally, this compound does not inhibit other receptors such as alpha-1, alpha-2, beta, 5-hydroxytryptamine 1a, muscarinic, D1, or D2 receptors at concentrations up to 10,000 nM . This selectivity makes it a valuable tool for studying adenosine receptor-mediated processes.
Cellular Effects
This compound affects various types of cells and cellular processes by modulating adenosine receptor activity. In cardiac cells, it antagonizes A1 receptor-mediated effects, such as negative inotropism, chronotropism, and dromotropism . This results in increased heart rate and contractility. In neuronal cells, this compound influences neurotransmitter release and synaptic plasticity by blocking A1 receptor-mediated inhibition of adenylate cyclase . This modulation of cell signaling pathways can impact gene expression and cellular metabolism, highlighting the compound’s potential in treating neurological disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the A1 adenosine receptor, where it acts as a competitive antagonist . By occupying the receptor’s binding site, it prevents adenosine from activating the receptor and initiating downstream signaling cascades. This inhibition affects various cellular processes, including enzyme activity, ion channel function, and gene expression. The compound’s selectivity for A1 receptors over A2 receptors is attributed to its unique structural features, which allow for specific interactions with the receptor’s binding pocket .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a duration of action ranging from 1 minute to 8 hours, depending on the dosage and route of administration . It is relatively stable, with minimal degradation observed in in vitro and in vivo studies. Long-term exposure to this compound has shown sustained antagonistic effects on A1 receptors, with no significant adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively antagonizes A1 receptor-mediated responses without causing significant toxicity . At higher doses, some adverse effects, such as changes in blood pressure and heart rate, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to adenosine receptor signaling. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, influencing cyclic nucleotide levels and cellular responses . The compound’s impact on metabolic flux and metabolite levels is primarily mediated through its antagonistic effects on A1 receptors, which play a key role in regulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the A1 adenosine receptors on cell membranes . The compound’s distribution is influenced by its solubility and affinity for cellular components, ensuring effective antagonism of adenosine receptor-mediated processes .
Subcellular Localization
This compound is primarily localized to the cell membrane, where it interacts with A1 adenosine receptors . This subcellular localization is crucial for its activity, as it allows the compound to effectively compete with adenosine for receptor binding. Additionally, post-translational modifications and targeting signals may influence the compound’s localization and function within specific cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
N 0840 est synthétisé à partir de 6-chloropurine par une série de réactions chimiques. . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions de substitution et de méthylation.
Méthodes de production industrielle
La production industrielle de N 0840 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et de la concentration des réactifs. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
N 0840 subit diverses réactions chimiques, notamment :
Oxydation : N 0840 peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle adénine.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent l'utilisation de solvants organiques et de catalyseurs.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de N 0840 avec des groupes fonctionnels modifiés. Ces dérivés sont souvent étudiés pour leur activité biologique et leur sélectivité accrues .
Applications de la recherche scientifique
N 0840 a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des antagonistes des récepteurs adénosine.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires et du système nerveux.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil dans la découverte de médicaments .
Mécanisme d'action
N 0840 exerce ses effets en se liant sélectivement au récepteur A1 de l'adénosine et en l'antagonisant. Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation de la fréquence cardiaque et la libération de neurotransmetteurs. En bloquant le récepteur A1 de l'adénosine, N 0840 peut moduler ces processus, conduisant à ses effets thérapeutiques .
Applications De Recherche Scientifique
N 0840 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of adenosine receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular and nervous system diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .
Comparaison Avec Des Composés Similaires
Composés similaires
N6-Cyclopentyladenine : Un autre antagoniste des récepteurs adénosine avec des propriétés similaires.
N6-Cyclopentyl-9-propyladenine : Un dérivé avec un groupe propyle en position 9, montrant une affinité plus élevée pour le récepteur A1 de l'adénosine.
N6-Cyclopentyl-8-(N-méthylisopropylamino)-9-méthyladenine : Un composé avec une sélectivité et une puissance améliorées
Unicité
N 0840 est unique en raison de sa grande sélectivité pour le récepteur A1 de l'adénosine et de sa biodisponibilité orale. Cela en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques .
Activité Biologique
N6-Cyclopentyl-9-methyladenine (N-0840) is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in various physiological processes. This article delves into the compound's biological activity, mechanisms of action, pharmacological effects, and relevant research findings.
Target Receptor
this compound primarily targets the A1 adenosine receptor , exhibiting a significantly higher affinity for this receptor compared to the A2 adenosine receptor. The binding affinity for A1 receptors is reported to be 14 to 400 times greater than that for A2 receptors, making it a potent selective antagonist .
Biochemical Pathways
The primary biochemical pathway affected by N-0840 involves antagonism of the adenosine signaling pathway. By inhibiting the A1 receptor, N-0840 counteracts the typical downstream effects of adenosine, such as negative inotropism (decreased force of contraction), chronotropism (decreased heart rate), and dromotropism (decreased conduction velocity) in cardiac tissues .
Pharmacological Effects
This compound has been shown to influence various physiological responses through its interaction with the A1 receptor:
- Cardiac Effects : In vivo studies demonstrate that N-0840 can selectively antagonize bradycardia induced by A1 receptor activation in anesthetized rats, leading to an increase in heart rate.
- Neuroprotective Effects : Research indicates that A1 receptor agonists can protect against seizures induced by N-methyl-D-aspartate (NMDA). In experiments with mice, administration of N6-cyclopentyladenosine (CPA) showed potential protective effects against NMDA-induced seizures, suggesting a role for A1 receptor modulation in neuroprotection .
Structure-Activity Relationship
The structure-activity relationship (SAR) of this compound reveals that the cyclopentyl group at the N6 position is critical for its high affinity for A1 receptors. Modifications at this position significantly enhance potency at A1 receptors while often reducing activity at A2 receptors. This selectivity is essential for developing therapeutic agents targeting specific adenosine receptor subtypes .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, highlighting its potential applications:
Notable Case Study
In a pharmacological characterization study, this compound was evaluated alongside other compounds to determine its efficacy as a neutral antagonist at the A1 receptor. The results indicated that while some derivatives exhibited enhanced binding affinities, N-0840 maintained significant selectivity and potency as an antagonist .
Propriétés
IUPAC Name |
N-cyclopentyl-9-methylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-16-7-14-9-10(12-6-13-11(9)16)15-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMRVYPPUVMKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148871 | |
Record name | N(6)-cyclopentyl-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109292-91-3 | |
Record name | N-Cyclopentyl-9-methyl-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109292-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6)-Cyclopentyl-9-methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109292913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(6)-cyclopentyl-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N6-Cyclopentyl-9-methyladenine interact with adenosine receptors, and what are the downstream effects of this interaction?
A1: this compound acts as a selective antagonist of the adenosine A1 receptor. [, ] This means it binds to the A1 receptor, preventing adenosine from binding and exerting its usual effects. [, ] By blocking the A1 receptor, this compound can counteract adenosine's inhibitory actions on various physiological processes, such as heart rate and neuronal excitability. [, ] For example, in the heart, A1 receptor activation typically slows down heart rate. By blocking this receptor, this compound can prevent this slowing effect and potentially increase heart rate. []
Q2: What is the structure-activity relationship of this compound, and how do structural modifications affect its activity and selectivity?
A2: this compound belongs to a class of compounds where N6 substitution on the 9-methyladenine scaffold significantly influences its interaction with adenosine receptors. [] The cyclopentyl group at the N6 position plays a crucial role in its high affinity for the A1 receptor. [] This specific substitution leads to a considerable increase in potency at A1 receptors compared to the unsubstituted 9-methyladenine. [] Interestingly, the same modification may have a lesser effect or even decrease the compound's potency at A2 receptors, contributing to its selectivity profile. [] This suggests that the cyclopentyl group allows this compound to adopt a conformation that favorably interacts with the binding site of the A1 receptor.
A3: this compound demonstrates favorable pharmacokinetic properties, including oral bioavailability. [] In animal studies, it exhibited a range of durations of action, lasting from minutes to several hours depending on the dose and route of administration (intravenous or oral). [] Furthermore, it displayed minimal effects on blood pressure and heart rate at therapeutic doses, indicating a potentially safe cardiovascular profile. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.